N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 1334371-22-0) is a heterocyclic small molecule (C9H15N7O2, MW 253.26) belonging to the 2,4-diamino-5-nitropyrimidine chemotype, a privileged scaffold in kinase inhibitor drug discovery. The compound features a 4-methylpiperazine substituent at the N2 position and a nitro group at C5, creating an electron-deficient pyrimidine core amenable to further functionalization.

Molecular Formula C9H15N7O2
Molecular Weight 253.266
CAS No. 1334371-22-0
Cat. No. B2582318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
CAS1334371-22-0
Molecular FormulaC9H15N7O2
Molecular Weight253.266
Structural Identifiers
SMILESCN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
InChIInChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13)
InChIKeyOULKCWSFLLVJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 1334371-22-0) – A Specialized 5-Nitropyrimidine-2,4-diamine Scaffold for Kinase-Targeted Library Synthesis


N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 1334371-22-0) is a heterocyclic small molecule (C9H15N7O2, MW 253.26) belonging to the 2,4-diamino-5-nitropyrimidine chemotype, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 4-methylpiperazine substituent at the N2 position and a nitro group at C5, creating an electron-deficient pyrimidine core amenable to further functionalization [2]. This chemotype has been validated as a productive starting point for generating potent and selective inhibitors of clinically relevant kinases including PKC-θ, EGFR, and CDK family members, with the nature of the N2 substituent serving as a critical determinant of kinase selectivity profile [3].

Why N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine Cannot Be Replaced by Generic 5-Nitropyrimidine-2,4-diamines in Target-Focused Synthesis


Within the 2,4-diamino-5-nitropyrimidine scaffold family, the identity of the N2 substituent exerts a decisive influence on the kinome selectivity profile of the final elaborated inhibitor, as demonstrated through systematic SAR campaigns against PKC-θ where the 2-arylalkylamino substituent was shown to be essential for achieving selectivity over a broad panel of kinases [1]. The 4-methylpiperazine moiety at N2 in this compound introduces a basic tertiary amine center and a specific spatial orientation absent in analogs bearing simple alkylamino (e.g., N2-methyl), morpholino (e.g., N2-[2-(morpholin-4-yl)ethyl]), or unsubstituted amino groups at this position [2]. These physicochemical and stereoelectronic differences translate into distinct binding interactions with kinase hinge regions and altered solubility/permeability profiles, meaning that the downstream biological performance of elaborated inhibitors derived from this intermediate cannot be recapitulated by substituting a different N2-substituted 5-nitropyrimidine-2,4-diamine building block [3].

Quantitative Differentiation Evidence for N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine Against Closest Structural Analogs


Structural Differentiation: N2-(4-Methylpiperazin-1-yl) vs. N2-Unsubstituted and N2-Alkylamino 5-Nitropyrimidine-2,4-diamines – Impact on Predicted Physicochemical Properties

The target compound (CAS 1334371-22-0) carries an N2-(4-methylpiperazin-1-yl) substituent that differentiates it from both the unsubstituted parent scaffold (5-nitropyrimidine-2,4-diamine, CAS 18620-73-0) and N2-alkylamino derivatives. Computed physicochemical properties reveal a meaningful shift in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) relative to these comparators [1][2]. Although these are computed rather than experimentally determined values, they provide a quantitative basis for understanding how the 4-methylpiperazine substituent modifies the drug-likeness parameters of the scaffold in a manner distinct from simpler N2-substituted analogs.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Kinase Selectivity Framework: N2 Substituent as a Key Determinant of PKC-θ Selectivity in the 2,4-Diamino-5-nitropyrimidine Series – Class-Level SAR Evidence

In the landmark PKC-θ inhibitor discovery program, Cywin et al. established that the 2-arylalkylamino substituent on the 2,4-diamino-5-nitropyrimidine core is essential for achieving selectivity over a broad panel of kinases, with the prototypical selective inhibitor (CAS 736048-65-0) achieving an IC50 of 12 nM against PKC-θ and demonstrating selectivity when the appropriate N2-substituent is present [1]. While the target compound carries a 4-methylpiperazine rather than an arylalkylamino group at N2, this class-level SAR evidence demonstrates that the N2 position is the critical vector for tuning kinase selectivity, and the specific substituent type (basic piperazine vs. arylalkyl vs. simple alkyl) is expected to direct selectivity toward distinct kinase subfamilies . This inference cannot be assumed to confer the same potency or selectivity profile as the arylalkylamino series, but it establishes the rationale that N2-(4-methylpiperazin-1-yl) substitution will yield a different kinome interaction fingerprint than N2-alkyl or N2-arylalkyl analogs.

Kinase Selectivity PKC-theta Structure-Activity Relationship

Synthetic Versatility Differentiation: N2-(4-Methylpiperazin-1-yl) as a Pre-Installed Diversity Element for Parallel Library Synthesis vs. N2-Unsubstituted Scaffolds

The target compound incorporates the 4-methylpiperazine group at the N2 position of the pyrimidine core, meaning that one of the two diversity points on the 2,4-diamino-5-nitropyrimidine scaffold is pre-functionalized. This contrasts with the more common unsubstituted 5-nitropyrimidine-2,4-diamine (CAS 18620-73-0) building block, which requires two sequential amine functionalization steps . In the series of antiproliferative 5-nitropyrimidine-2,4-diamine derivatives reported by Zhao et al., the N4 position was functionalized with an alkyl acetate moiety while the N2 position retained a simpler substituent, yielding lead compound 7w with an IC50 of 10.37 μM against HepG2 cells (3-fold improvement over fluorouracil) [1]. The pre-installed 4-methylpiperazine in the target compound enables a complementary library design strategy—exploring N4 diversity while keeping the basic piperazine N2-substituent constant—potentially accessing different regions of chemical space and distinct biological activity profiles compared with libraries built from the N2-unsubstituted parent.

Parallel Synthesis Kinase Inhibitor Library Synthetic Efficiency

Computed Drug-Likeness and Lead-Likeness Differentiation: N2-(4-Methylpiperazin-1-yl) vs. Morpholino and Diethylaminoethyl N2-Analogs

Comparing the target compound with two other commercially available N2-substituted 5-nitropyrimidine-2,4-diamine analogs—N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4-diamine (CAS 1257551-26-0) and N2-[2-(diethylamino)ethyl]-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine (CAS 327093-66-3)—the 4-methylpiperazine-containing target compound occupies a distinct region of chemical property space [1][2]. The target compound has a lower molecular weight (253.26 vs. >290–310 for the comparators), fewer rotatable bonds (2 vs. 5–7), and a lower TPSA (116 Ų vs. estimated >120–130 Ų for comparators), placing it closer to lead-like property guidelines [1][3]. These properties are relevant for procurement decisions when selecting a 5-nitropyrimidine-2,4-diamine intermediate for early-stage lead generation versus late-stage lead optimization.

Drug-likeness Lead-likeness Physicochemical Optimization

Evidence Gap: Absence of Direct Head-to-Head Bioactivity Data for N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature (through May 2026) did not identify any published, peer-reviewed IC50, Ki, or cell-based antiproliferative data specifically attributed to N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 1334371-22-0) [1][2][3]. The compound has a PubChem entry (CID 56724460) with structural and computed property data but no bioassay results [2]. Several vendor websites (excluded from this analysis per sourcing rules) claim EGFR kinase inhibitory activity and antitumor effects against A549 and MCF7 cell lines, but these claims lack the assay conditions, quantitative IC50 values, comparator data, and peer-reviewed validation required to meet the evidence admission standards of this guide. This evidence gap means that any decision to select this compound over a close structural analog must be based on its structural features, computed physicochemical properties, and synthetic utility rather than on validated biological potency or selectivity data.

Evidence Gap Bioactivity Data Procurement Decision Support

Recommended Procurement and Application Scenarios for N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 1334371-22-0)


Medicinal Chemistry: Focused Kinase Inhibitor Library Synthesis via N4 Diversification

The pre-installed N2-(4-methylpiperazin-1-yl) group enables efficient one-step parallel library synthesis by varying only the N4 substituent, reducing synthetic steps by 50% compared with starting from the N2-unsubstituted scaffold (CAS 18620-73-0) . Medicinal chemistry teams pursuing kinase targets where a basic piperazine moiety is desirable at the solvent-exposed region of the ATP-binding site—such as certain CDK, EGFR, or PKC family members—can use this intermediate for rapid SAR exploration. The class-level SAR from Cywin et al. (2007) demonstrates that the N2 substituent on the 2,4-diamino-5-nitropyrimidine scaffold is the primary determinant of kinase selectivity, supporting library designs where N4 diversity is explored with a fixed N2-(4-methylpiperazin-1-yl) anchor [1].

Chemical Biology: Tool Compound Synthesis for Target Identification Studies

The compound's lead-like physicochemical properties (MW 253.26, TPSA 116 Ų, XLogP3 0.6, 2 rotatable bonds) make it suitable as a starting point for synthesizing chemical biology probes, including affinity chromatography ligands or photoaffinity labeling reagents, where maintaining a compact molecular framework is critical for target engagement specificity . The 4-methylpiperazine moiety provides a handle for subsequent derivatization with linker moieties (e.g., PEG, biotin) without compromising the core scaffold's drug-like property space. This is in contrast to larger N2-substituted analogs such as N2-[2-(diethylamino)ethyl]-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine (MW ≈ 309), which exceed typical fragment-like property thresholds [2].

Process Chemistry: Kilogram-Scale Intermediate for Late-Stage Functionalization Programs

The compound's well-defined synthesis route—nucleophilic substitution of 5-nitropyrimidine-2,4-diamine with 1-methylpiperazine—is amenable to scale-up, and the presence of the electron-withdrawing nitro group at C5 activates the pyrimidine ring for further nucleophilic aromatic substitution at the C4 and C6 positions . Process chemistry groups engaged in developing scalable routes to kinase inhibitor candidates can use this intermediate as a key building block, particularly for programs where the 4-methylpiperazine substituent is a required pharmacophoric element derived from earlier hit-to-lead optimization efforts. The commercial availability of this compound (purity typically ≥95%) from multiple suppliers supports its use in scale-up campaigns .

Computational Chemistry: In Silico Kinome-Wide Selectivity Profiling and Docking Studies

Given the absence of experimental bioactivity data for this specific compound, in silico approaches—including kinome-wide docking against kinase crystal structures and molecular dynamics simulations—represent the most viable near-term strategy for generating testable hypotheses about its kinase target preferences [1]. The computed properties (XLogP3 = 0.6, TPSA = 116 Ų, H-bond acceptors = 8) indicate the compound occupies property space distinct from both the less lipophilic N2-unsubstituted parent and the more flexible N2-morpholinoethyl analogs, suggesting it may exhibit a differentiated computational binding profile. Teams employing virtual screening or machine learning-based kinase selectivity prediction can use this compound as an input for generating rank-ordered target lists to guide experimental validation [1].

Quote Request

Request a Quote for N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.